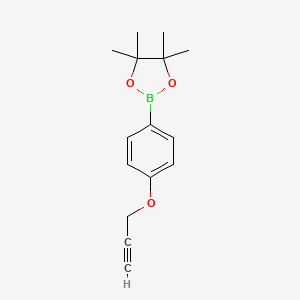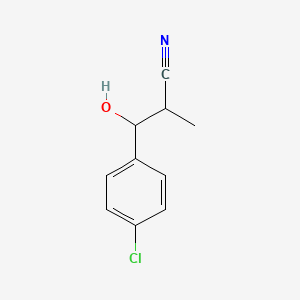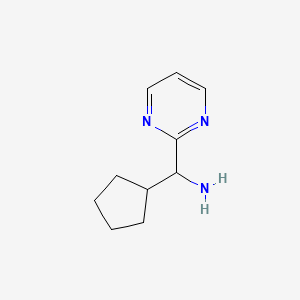
Cyclopentyl(pyrimidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopentyl(pyrimidin-2-yl)methanamine” is a chemical compound with a molecular weight of 176.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Cyclopentyl(pyrimidin-2-yl)methanamine” is1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Cyclopentyl(pyrimidin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 176.26 .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
“Cyclopentyl(pyrimidin-2-yl)methanamine” derivatives have shown promising results in the field of anti-fibrosis. These compounds have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives presenting better anti-fibrotic activities than existing drugs like Pirfenidone . They have the potential to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating their possible development as novel anti-fibrotic drugs .
Fungicidal Applications
In agriculture, pyrimidinamine derivatives containing the “Cyclopentyl(pyrimidin-2-yl)methanamine” structure have been designed and synthesized, showing excellent fungicidal activity. One such compound demonstrated superior control over corn rust compared to commercial fungicides, with lower effective concentration values . This highlights the potential of these derivatives in developing new fungicides with different modes of action from existing products.
Synthesis of Aromatic Ketones
The compound has been utilized in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones, through copper-catalyzed oxidation of pyridin-2-yl-methanes with water under mild conditions . This process is significant for pharmaceutical intermediates, and the ability to perform the reaction with water as the sole oxygen source offers an environmentally friendly alternative to traditional methods.
Antimicrobial Properties
Pyrimidine derivatives, including those with the “Cyclopentyl(pyrimidin-2-yl)methanamine” core, are known for their antimicrobial properties. They have been employed in the design of novel heterocyclic compounds with potential biological activities, which could lead to the development of new antimicrobial agents .
Antitumor Potential
The pyrimidine moiety is also associated with antitumor properties. Compounds containing this structure have been studied for their ability to induce cell cycle arrest and apoptosis in cancer cells, such as HepG2 cells. This includes the upregulation of proapoptotic proteins and downregulation of anti-apoptotic proteins, suggesting their therapeutic potential in cancer treatment .
Safety and Hazards
“Cyclopentyl(pyrimidin-2-yl)methanamine” is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
cyclopentyl(pyrimidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9(8-4-1-2-5-8)10-12-6-3-7-13-10/h3,6-9H,1-2,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOQJSBCMWTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=NC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(pyrimidin-2-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorobenzyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2946232.png)
![3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2946235.png)
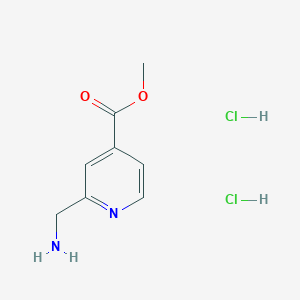
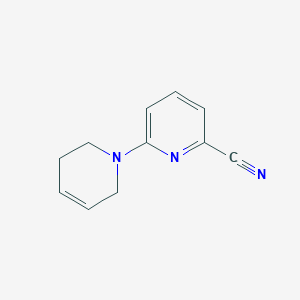
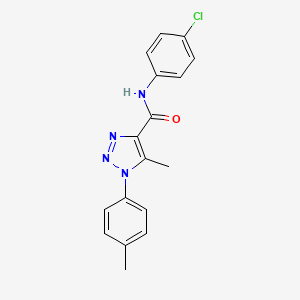

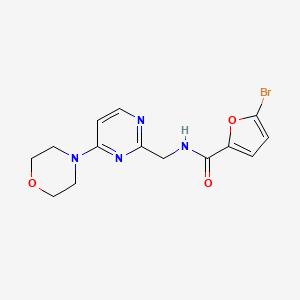
![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2946243.png)
![N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2946244.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)
![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)
